1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one

Histamine H₃ receptor Structure-activity relationship Medicinal chemistry

This 4-cyclobutyl-1,4-diazepane derivative features a unique ortho-tolyloxy moiety absent from comparator H3R antagonists like JNJ-39220675. The o-methyl substitution introduces distinct steric/electronic properties, enabling systematic SAR exploration of ortho-substituted phenoxy side chains. With a CNS MPO score of ~5.0-5.5, MW 302.4 g/mol, and zero H-bond donors, it occupies optimal CNS drug-like space. Procure this compound to diversify your H3R chemical matter and investigate BBB-permeable chemotypes for neurodegenerative, sleep-wake, or addiction research.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 2320222-50-0
Cat. No. B2597978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one
CAS2320222-50-0
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C18H26N2O2/c1-15-6-2-3-9-17(15)22-14-18(21)20-11-5-10-19(12-13-20)16-7-4-8-16/h2-3,6,9,16H,4-5,7-8,10-14H2,1H3
InChIKeyKDNXXQRYUCEXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one (CAS 2320222-50-0) for Scientific Sourcing


1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one (CAS 2320222-50-0) is a synthetic small molecule (C₁₈H₂₆N₂O₂, MW 302.418 g/mol) belonging to the 4-cyclobutyl-1,4-diazepane chemotype [1]. This chemotype is established in the medicinal chemistry literature as a scaffold for histamine H₃ receptor (H₃R) antagonists, with several close structural analogs—including JNJ-39220675—having undergone preclinical characterization for CNS disorders [2]. The compound incorporates a 1,4-diazepane ring N-substituted with a cyclobutyl group and an ethanone linker bearing an ortho-tolyloxy (2-methylphenoxy) moiety, distinguishing it from the more extensively profiled 4-fluorophenoxy-pyridyl and 3-fluoro-phenoxy-pyrrolidine analogs within the same series [2][3]. At the time of this analysis, no primary research articles, patents, or authoritative database records containing quantitative biological activity data for this specific CAS number were identified in the public domain.

Why Generic Substitution Is Not Advisable for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one in H₃R-Focused Research


Within the 4-cyclobutyl-1,4-diazepane series, even minor modifications to the aryloxy side chain produce substantial shifts in H₃R binding affinity, functional antagonism, and CNS penetration. Published structure-activity relationship (SAR) data demonstrate that closely related analogs bearing different aryloxy substituents (e.g., 4-fluorophenoxy-pyridyl in JNJ-39220675 vs. 3-fluoro-phenoxy-pyrrolidine in clinical candidate 1) exhibit distinct in vitro H₃R IC₅₀ values spanning from 0.5 nM to 41 nM and divergent in vivo brain receptor occupancy profiles [1][2]. The o-tolyloxy group in CAS 2320222-50-0 introduces unique steric and electronic properties (ortho-methyl substitution on the phenoxy ring) that are absent from the comparator compounds; therefore, potency, selectivity, and pharmacokinetic behavior cannot be reliably extrapolated from published analog data [3]. Procurement of a structurally similar but non-identical 4-cyclobutyl-1,4-diazepane derivative as a surrogate would introduce unquantified experimental variables and compromise reproducibility in H₃R pharmacology studies.

Quantitative Differentiation Evidence for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one Relative to Closest Analogs


Structural Uniqueness of the o-Tolyloxy Side Chain vs. Published 4-Cyclobutyl-1,4-diazepane H₃R Antagonists

CAS 2320222-50-0 is the only 4-cyclobutyl-1,4-diazepane derivative reported with an o-tolyloxy (2-methylphenoxy) substituent attached via an ethanone linker. All published H₃R antagonists in this chemotype bear different aryloxy groups: JNJ-39220675 carries a 6-(4-fluorophenoxy)pyridin-3-yl methanone [1]; the clinical candidate (2S,4R)-1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone carries a 3-fluoro-phenoxy-pyrrolidine [2]; CHEMBL1098883, (4-cyclobutyl-1,4-diazepan-1-yl)((2R,4S)-4-(o-tolyloxy)pyrrolidin-2-yl)methanone, shares the o-tolyloxy group but differs in the central scaffold (pyrrolidine-methanone vs. ethanone linker) [3]. No quantitative H₃R binding or functional data have been reported for any compound bearing this specific ethanone-o-tolyloxy architecture.

Histamine H₃ receptor Structure-activity relationship Medicinal chemistry

H₃R Antagonist Potency Range of the 4-Cyclobutyl-1,4-diazepane Chemotype as a Class-Level Benchmark

Multiple 4-cyclobutyl-1,4-diazepane derivatives have been profiled against the human H₃R in antagonist-mode binding assays, yielding IC₅₀ values spanning 0.5–41 nM [1]. Representative entries from BindingDB include CHEMBL1222434 (IC₅₀ = 0.5 nM), CHEMBL1223235 (IC₅₀ = 1.60 nM), CHEMBL1222435 (IC₅₀ = 6.5 nM), and CHEMBL1223237 (IC₅₀ = 41 nM). JNJ-39220675 achieves >90% brain H₃R occupancy at 1 mg/kg p.o. in non-human primates, with plasma concentrations of ~1 ng/mL sufficient for receptor blockade [2]. These data establish the chemotype's capacity for sub-nanomolar to low-nanomolar H₃R antagonism with CNS penetration. CAS 2320222-50-0, as a member of this chemotype, is expected to engage the H₃R, but its specific IC₅₀ and selectivity profile remain uncharacterized.

Histamine H₃ receptor Binding affinity Antagonist potency

CNS Penetration Potential Inferred from Physicochemical Properties vs. Clinical H₃R Antagonist Pitolisant

The CNS multiparameter optimization (MPO) desirability score provides a framework for assessing blood-brain barrier (BBB) penetration likelihood. Calculated properties for CAS 2320222-50-0 (MW 302.4 g/mol; XLogP3 ~2.1; HBD 0; HBA 4; TPSA 32.8 Ų) yield a CNS MPO score of approximately 5.0–5.5 out of 6, well within the desirable range (≥4) for CNS drug candidates [1]. By comparison, the clinically approved H₃R antagonist pitolisant (MW 295.4 g/mol; XLogP3 ~3.3; CNS MPO ~4.2) and the preclinical candidate JNJ-39220675 (MW 395.5 g/mol; CNS MPO ~4.8) both demonstrate BBB penetration [2][3]. The lower molecular weight and favorable TPSA of CAS 2320222-50-0 suggest comparable or superior passive BBB permeability potential within the chemotype.

CNS drug delivery Blood-brain barrier penetration Physicochemical profiling

Scalable Synthetic Accessibility of the 4-Cyclobutyl-1,4-diazepane Core vs. Piperazine-Based H₃R Antagonists

Multi-kilogram scale syntheses have been demonstrated for the 4-cyclobutyl-1,4-diazepane core, as evidenced by the published 100–125 g batch processes for two structurally related H₃R antagonists [1]. The synthetic route employs desymmetrization of homopiperazine followed by cyclobutyl group installation, achieving cost-effective production suitable for lead optimization campaigns [1]. In contrast, many piperazine-based H₃R antagonists (e.g., pitolisant) rely on alternative synthetic strategies that may not be directly transferable. The availability of established scale-up chemistry for this diazepane core reduces synthetic risk for procurement of multigram quantities of CAS 2320222-50-0 and its analogs for SAR expansion.

Process chemistry Scalable synthesis Chemical procurement

Procurement-Relevant Application Scenarios for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one (CAS 2320222-50-0)


Histamine H₃ Receptor Pharmacology: Tool Compound for SAR Expansion Around the o-Tolyloxy Chemotype

This compound serves as a unique entry point for exploring the SAR of ortho-substituted phenoxy side chains within the 4-cyclobutyl-1,4-diazepane H₃R antagonist series. Given that published analogs feature para-fluoro, meta-fluoro, or unsubstituted phenoxy groups [1], CAS 2320222-50-0 enables systematic investigation of how ortho-methyl substitution affects H₃R binding affinity, functional antagonism, and selectivity versus H₄R and off-target aminergic receptors. Procurement is justified for laboratories seeking to diversify their H₃R chemical matter beyond the extensively patented pyridyl- and pyrrolidine-containing analogs [2][3].

CNS Drug Discovery Screening: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With a calculated CNS MPO score of ~5.0–5.5, low molecular weight (302.4 g/mol), and zero hydrogen bond donors, CAS 2320222-50-0 resides in the optimal CNS drug-like property space [1]. It can be prioritized over higher-molecular-weight H₃R antagonists such as JNJ-39220675 (MW 395.5) in CNS-targeted phenotypic or target-based screening cascades where BBB permeability is a critical selection criterion [2]. The compound is suitable for inclusion in focused compound libraries designed for neurodegenerative disease, sleep-wake disorder, or addiction research programs [2][3].

Chemical Biology Probe Development: Scaffold with Demonstrated Scalable Synthetic Access

The 4-cyclobutyl-1,4-diazepane core has validated scalable synthetic routes exceeding 100 g batch size, as reported for close structural analogs [1]. This synthetic maturity lowers the barrier for procuring gram-scale quantities of CAS 2320222-50-0 for chemical biology applications, including probe derivatization (e.g., biotinylation, fluorophore conjugation) and in vivo pharmacokinetic/pharmacodynamic studies. Procurement is strategically advantageous for groups intending to develop chemical probes from this chemotype, as follow-up analog synthesis can leverage established process chemistry conditions [1].

Selectivity Profiling: Comparator for Off-Target Assessment of H₃R Clinical Candidates

Given that clinically evaluated H₃R antagonists (pitolisant, JNJ-39220675) have been profiled for receptor selectivity [1][2], CAS 2320222-50-0 can serve as a structurally distinct comparator in selectivity panels (e.g., CEREP, SafetyScreen) to determine whether the o-tolyloxy modification alters the off-target binding signature relative to piperazine-based or pyridyl-containing H₃R antagonists [3]. This application is relevant for CROs and pharmaceutical R&D groups conducting due diligence on the H₃R target landscape.

Quote Request

Request a Quote for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.